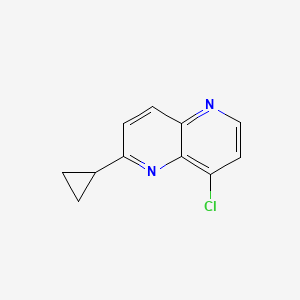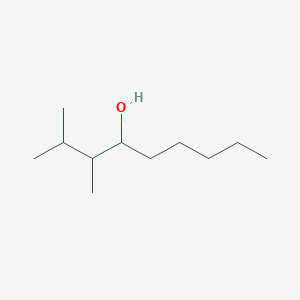
13-Amino-13-oxotridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Amino-13-oxotridecanoic acid can be synthesized through the oxidation of 13-oxotridecanamide. This process involves the use of oxidizing agents such as oxygen or other oxidative reagents . The reaction conditions typically include controlled temperature and pressure to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the recovery and purification of erucamide from industrial wastewater. Techniques such as solid phase extraction (SPE), high performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 13-Amino-13-oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidative reagents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various amino acids, amides, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
13-Amino-13-oxotridecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other materials to improve their properties
Mechanism of Action
The mechanism of action of 13-Amino-13-oxotridecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes. The specific molecular targets and pathways depend on the context of its application and the biological system in which it is studied .
Comparison with Similar Compounds
13-oxotridecanamide: A precursor to 13-Amino-13-oxotridecanoic acid.
14-oxotetradec-12-enamide: Another oxidation product of erucamide.
14-amino-14-oxo-tetradec-2-enoic acid: A similar compound formed through oxidation
Uniqueness: this compound is unique due to its specific structure and the presence of both amino and oxo functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
13-amino-13-oxotridecanoic acid |
InChI |
InChI=1S/C13H25NO3/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H2,14,15)(H,16,17) |
InChI Key |
FHRQTSVMKLZYME-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)N)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


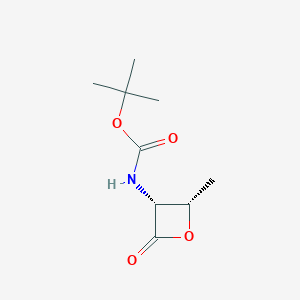
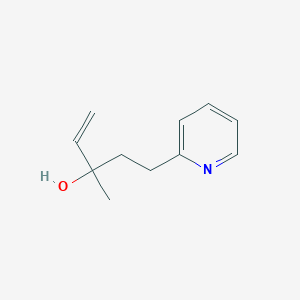
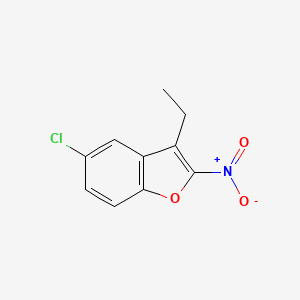

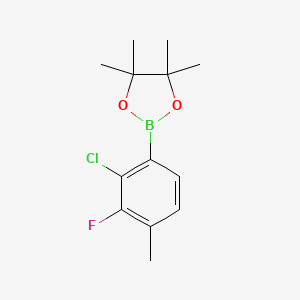

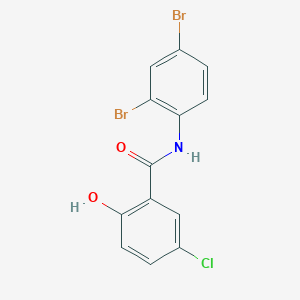
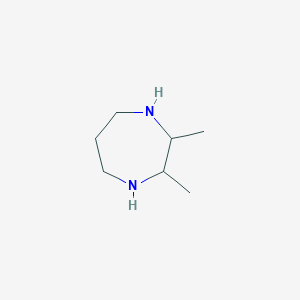
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
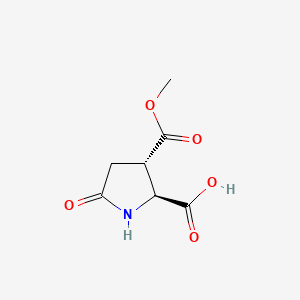
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)
